2-Hydroxychlorpropamide

Chlorpropamide metabolism Human urinary metabolite Bioanalytical reference standard

2-Hydroxychlorpropamide (2-OH-chlorpropamide, CAS 36892-36-1) is a sulfonamide and the principal hydroxylated metabolite of the first-generation sulfonylurea antidiabetic agent chlorpropamide. In humans, this compound accounts for 43–69% of the administered chlorpropamide dose recovered in urine, establishing it as the dominant metabolite.

Molecular Formula C10H13ClN2O4S
Molecular Weight 292.74 g/mol
CAS No. 36892-36-1
Cat. No. B1227839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxychlorpropamide
CAS36892-36-1
Synonyms2-hydroxychlorpropamide
Molecular FormulaC10H13ClN2O4S
Molecular Weight292.74 g/mol
Structural Identifiers
SMILESCC(CNC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl)O
InChIInChI=1S/C10H13ClN2O4S/c1-7(14)6-12-10(15)13-18(16,17)9-4-2-8(11)3-5-9/h2-5,7,14H,6H2,1H3,(H2,12,13,15)
InChIKeyCRTPSTLXICFKCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxychlorpropamide CAS 36892-36-1 – Essential Reference Standard for Chlorpropamide Metabolism & CYP Phenotyping Research


2-Hydroxychlorpropamide (2-OH-chlorpropamide, CAS 36892-36-1) is a sulfonamide and the principal hydroxylated metabolite of the first-generation sulfonylurea antidiabetic agent chlorpropamide [1]. In humans, this compound accounts for 43–69% of the administered chlorpropamide dose recovered in urine, establishing it as the dominant metabolite [2]. Its formation is mediated primarily by cytochrome P450 isoforms CYP2C9 and CYP2C19, making it a valuable biomarker for CYP2C9 phenotyping and drug-drug interaction studies [2][3].

Why Chlorpropamide Metabolite Substitution Fails: Quantitative Incomparability of 2-Hydroxychlorpropamide vs. Alternative Metabolites


Chlorpropamide is metabolized to several products including 3-hydroxychlorpropamide, p-chlorobenzenesulfonylurea (CBSU), and p-chlorobenzenesulfonamide; however, none of these alternatives can substitute for 2-hydroxychlorpropamide in analytical or pharmacokinetic applications. Human biomonitoring data show that 2-hydroxychlorpropamide is the predominant urinary metabolite (43–69% of dose), while 3-hydroxychlorpropamide remains unquantified in human biospecimens (HMDB status 'Expected but not Quantified') and CBSU is a major metabolite only in non-human species [1][2]. The metabolic pathway to 2-hydroxychlorpropamide is selectively catalyzed by CYP2C9 (validated by sulfaphenazole inhibition), enabling its use as a specific in vivo probe for CYP2C9 activity — a property absent from other chlorpropamide metabolites [3].

2-Hydroxychlorpropamide – Quantitative Differentiation Evidence vs. Closest Metabolite Analogues


2-Hydroxychlorpropamide Is the Dominant Human Urinary Metabolite vs. 3-Hydroxychlorpropamide – Quantitative Recovery Data

In humans receiving oral chlorpropamide (250 mg single dose), 2-hydroxychlorpropamide accounts for 43–69% of the administered dose excreted in urine, making it the principal metabolite [1]. By contrast, 3-hydroxychlorpropamide has not been quantified in human urine; the Human Metabolome Database (HMDB) lists its urinary status as 'Expected but not Quantified', indicating the absence of detectable levels under standard protocols [2].

Chlorpropamide metabolism Human urinary metabolite Bioanalytical reference standard

CYP2C9-Selective Formation Kinetics – 2-Hydroxychlorpropamide as a CYP2C9 Probe vs. CYP2C19 Contribution

In human liver microsomes, the formation of 2-hydroxychlorpropamide follows single-enzyme Michaelis-Menten kinetics with Km = 121.7 ± 19.9 µM and Vmax = 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [1]. The reaction is selectively inhibited by sulfaphenazole (CYP2C9-specific inhibitor) with >90% suppression, while S-mephenytoin (CYP2C19 inhibitor) shows negligible effect [1][2]. Although recombinant CYP2C19 can form the metabolite (intrinsic clearance CYP2C9 vs CYP2C19: 0.26 vs 0.22 µl min⁻¹ nmol⁻¹), in vivo clearance is governed almost exclusively by CYP2C9 genotype (CYP2C9*1/*3 vs *1/*1: nonrenal clearance 1.8 ± 0.2 vs 2.4 ± 0.1 ml h⁻¹ kg⁻¹, P < 0.05) [1].

CYP2C9 phenotyping Drug metabolism In vitro-in vivo extrapolation

Cross-Species Metabolic Profile: 2-Hydroxychlorpropamide Is Human-Specific Major Metabolite vs. Rodent-Predominant CBSU

Comparative metabolic profiling reveals a stark species divergence: in rat urine following oral chlorpropamide, 2-hydroxy-chlorpropamide represents only 10% of urinary radioactivity, while p-chlorobenzenesulfonylurea (CBSU) dominates at 55% [1]. In dogs, unchanged drug accounts for 92% of circulating radioactivity [1]. In humans, the profile is reversed — 2-hydroxychlorpropamide constitutes 43–69% of the dose [2]. Consequently, preclinical rodent or canine metabolite data cannot be extrapolated to human metabolic clearance without the authentic 2-hydroxychlorpropamide standard.

Species-specific metabolism Preclinical-to-clinical translation Metabolite reference standard

Distinct Analytical Signature – LC-MS/MS Differentiation of 2-Hydroxychlorpropamide from Co-Eluting Metabolites

The reverse-phase HPLC method validated by Shon et al. achieves baseline separation of chlorpropamide and 2-hydroxychlorpropamide in plasma, urine, and microsomal incubates [1]. HMDB provides predicted LC-MS/MS spectra (positive mode, 20V collision energy) with a distinct fragmentation pattern for 2-hydroxychlorpropamide (parent ion m/z 293.0) that differs from 3-hydroxychlorpropamide and CBSU [2]. The authentic standard is required for retention time locking and mass spectral library matching, as the positional isomer 3-hydroxychlorpropamide exhibits near-identical molecular mass (292.74 g/mol) but different chromatographic behavior [3].

LC-MS/MS method validation Metabolite identification Reference standard purity

2-Hydroxychlorpropamide Procurement Scenarios – Where the Evidence Demands This Exact Metabolite


Validated Reference Standard for Chlorpropamide Bioequivalence & Pharmacokinetic Studies

In pharmacokinetic studies of chlorpropamide formulations, regulatory guidelines require measurement of the major circulating metabolite. With 2-hydroxychlorpropamide representing 43–69% of urinary drug-related material, it is the mandatory quantitative target for mass balance and bioequivalence assessments [1]. No other chlorpropamide metabolite approaches this abundance in human matrices, making the 2-hydroxy standard irreplaceable for method validation and routine sample analysis.

CYP2C9 Phenotyping Probe Substrate Metabolite in Clinical Drug-Drug Interaction Panels

The exclusive in vivo dependence of 2-hydroxychlorpropamide formation on CYP2C9 — confirmed by genotype-stratified clearance differences (CYP2C9*1/*3 vs *1/*1: 1.8 vs 2.4 ml h⁻¹ kg⁻¹, P < 0.05) and selective sulfaphenazole inhibition — uniquely qualifies it as a low-cost endogenous probe for CYP2C9 phenotyping [2]. This metabolite standard is essential for laboratories developing LC-MS/MS panels that include CYP2C9 activity assessment alongside probe drugs such as tolbutamide or flurbiprofen.

Cross-Species Translational Metabolism Bridging Studies

Because the rat predominantly forms CBSU (55% of urinary radioactivity) while human metabolism is dominated by 2-hydroxychlorpropamide (43–69%) [3][4], any preclinical-to-clinical extrapolation of chlorpropamide disposition requires the authentic human metabolite standard. Procurement of 2-hydroxychlorpropamide is thus a prerequisite for accurately calibrating species-specific metabolic profiles and validating in vitro-in vivo extrapolation (IVIVE) models.

Forensic and Clinical Toxicology Confirmation of Chlorpropamide Exposure

In forensic or emergency toxicology, detection of chlorpropamide alone cannot confirm recent exposure due to its long half-life (24–48 h). The presence of 2-hydroxychlorpropamide in urine at 43–69% of the dose provides a specific, short-window biomarker of recent ingestion, improving the temporal resolution of exposure assessment [1]. This metabolite standard is therefore critical for clinical toxicology laboratories developing confirmatory LC-MS/MS methods.

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